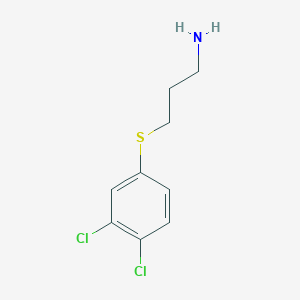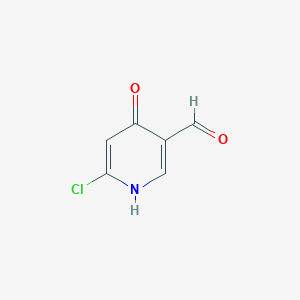![molecular formula C22H52Cl2N2P2Ru B3089569 Dichlorobis[3-(di-t-butylphosphino)propylamine]ruthenium(II) CAS No. 1196147-60-0](/img/structure/B3089569.png)
Dichlorobis[3-(di-t-butylphosphino)propylamine]ruthenium(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichlorobis[3-(di-t-butylphosphino)propylamine]ruthenium(II) is a coordination compound featuring ruthenium as the central metal atom. This compound is known for its catalytic properties and is used in various chemical reactions and industrial applications. It has a molecular formula of C28H72Cl2N2P2Ru and a molecular weight of 670.816 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dichlorobis[3-(di-t-butylphosphino)propylamine]ruthenium(II) typically involves the reaction of ruthenium chloride with 3-(di-t-butylphosphino)propylamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Dichlorobis[3-(di-t-butylphosphino)propylamine]ruthenium(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions where it acts as a catalyst.
Substitution: The compound can undergo substitution reactions where ligands are replaced by other chemical groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen gas for reduction reactions and various oxidizing agents for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from reactions involving Dichlorobis[3-(di-t-butylphosphino)propylamine]ruthenium(II) depend on the specific reaction conditions and reagents used. For example, in hydrogenation reactions, the primary products are reduced forms of the starting materials .
Scientific Research Applications
Dichlorobis[3-(di-t-butylphosphino)propylamine]ruthenium(II) has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment due to its ability to interact with DNA and other cellular components.
Mechanism of Action
The mechanism of action of Dichlorobis[3-(di-t-butylphosphino)propylamine]ruthenium(II) involves its ability to coordinate with various substrates and facilitate chemical reactions. The ruthenium center acts as a catalytic site, enabling the activation and transformation of reactants. The compound’s phosphine ligands play a crucial role in stabilizing the ruthenium center and enhancing its catalytic activity .
Comparison with Similar Compounds
Similar Compounds
Dichlorobis[3-(diphenylphosphino)propylamine]ruthenium(II): This compound has similar catalytic properties but features diphenylphosphino ligands instead of di-t-butylphosphino ligands.
Dichlorobis[2-(di-tert-butylphosphino)ethylamine]ruthenium(II): Another similar compound with slight variations in the ligand structure.
Uniqueness
Dichlorobis[3-(di-t-butylphosphino)propylamine]ruthenium(II) is unique due to its specific ligand structure, which provides distinct steric and electronic properties. These properties enhance its catalytic efficiency and selectivity in various chemical reactions .
Properties
CAS No. |
1196147-60-0 |
|---|---|
Molecular Formula |
C22H52Cl2N2P2Ru |
Molecular Weight |
578.6 g/mol |
IUPAC Name |
3-ditert-butylphosphanylpropan-1-amine;ruthenium(2+);dichloride |
InChI |
InChI=1S/2C11H26NP.2ClH.Ru/c2*1-10(2,3)13(9-7-8-12)11(4,5)6;;;/h2*7-9,12H2,1-6H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
NSPIEVFIMGNWDW-UHFFFAOYSA-L |
SMILES |
CC(C)(C)P(CCCN)C(C)(C)C.CC(C)(C)P(CCCN)C(C)(C)C.Cl[Ru]Cl |
Canonical SMILES |
CC(C)(C)P(CCCN)C(C)(C)C.CC(C)(C)P(CCCN)C(C)(C)C.[Cl-].[Cl-].[Ru+2] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















